5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one
CAS No.:
Cat. No.: VC20372591
Molecular Formula: C13H13BrN2O2
Molecular Weight: 309.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13BrN2O2 |
|---|---|
| Molecular Weight | 309.16 g/mol |
| IUPAC Name | 5-amino-3-bromo-1-(phenylmethoxymethyl)pyridin-2-one |
| Standard InChI | InChI=1S/C13H13BrN2O2/c14-12-6-11(15)7-16(13(12)17)9-18-8-10-4-2-1-3-5-10/h1-7H,8-9,15H2 |
| Standard InChI Key | LUCKJEXOMOFTLT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COCN2C=C(C=C(C2=O)Br)N |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s IUPAC name, 5-amino-3-bromo-1-(phenylmethoxymethyl)pyridin-2-one, reflects its core pyridinone ring substituted at positions 1, 3, and 5. Key structural elements include:
-
Bromine at C3: Introduces steric bulk and electrophilic reactivity, facilitating cross-coupling reactions .
-
Amino group at C5: Enhances hydrogen-bonding capacity, critical for molecular recognition in biological systems .
-
Benzyloxy methyl group at N1: Provides lipophilicity, potentially improving blood-brain barrier permeability .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₃BrN₂O₂ | |
| Molecular Weight | 309.16 g/mol | |
| Canonical SMILES | C1=CC=C(C=C1)COCN2C=C(C=C(C2=O)Br)N | |
| XLogP3-AA (Predicted) | 2.1 |
The crystal structure remains unresolved, but computational models predict a planar pyridinone ring with substituents adopting equatorial orientations to minimize steric clash . Spectroscopic data, though unreported in literature, can be inferred from analogous dihydropyridines:
-
¹H NMR: Expected signals at δ 7.3–7.5 ppm (benzyl aromatic protons), δ 4.5–4.7 ppm (OCH₂N), and δ 6.2–6.4 ppm (pyridinone C4-H) .
-
IR: Stretching vibrations near 1680 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H), and 560 cm⁻¹ (C-Br) .
Synthesis and Manufacturing
Reaction Pathways
Synthesis typically proceeds via multi-step protocols, as outlined in patent literature for related dihydropyridines . A hypothetical route involves:
-
Ring Formation: Condensation of β-keto esters with ammonium acetate yields the pyridinone core .
-
Bromination: Electrophilic aromatic substitution using N-bromosuccinimide introduces bromine at C3 .
-
N1 Functionalization: Alkylation with benzyloxymethyl chloride under basic conditions .
Critical challenges include regioselective bromination and avoiding over-alkylation at the amino group. Yields are unreported but likely modest (30–50%) based on analogous syntheses .
Table 2: Synthetic Comparison with Analogues
| Compound | Key Substituent | Yield (%) | Reference |
|---|---|---|---|
| Target Compound | Benzyloxy methyl | N/A | |
| 5-Amino-1-methyl analogue | Methyl | 42 | |
| 5-Amino-1-(2-methoxyethyl) | Methoxyethyl | 38 |
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile remains uncharacterized, but predictions suggest:
-
Lipophilicity: LogP ≈ 2.1, indicating moderate membrane permeability.
-
Aqueous Solubility: <1 mg/mL due to the benzyl group, necessitating formulation with cosolvents .
-
Stability: Susceptible to hydrolysis under acidic conditions (pH <4) via cleavage of the benzyloxy methyl group .
Thermal analysis data (e.g., melting point) are absent, but differential scanning calorimetry of similar compounds shows decomposition above 200°C .
| Target Class | Potential Interaction | Rationale |
|---|---|---|
| Kinases (e.g., AMPK) | Hydrogen bonding with C5-NH₂ | Similar to pyridinone activators |
| Nuclear Receptors | Halogen bonding via Br | Observed in dihydropyridine patents |
Comparative Analysis with Related Compounds
Substituent Effects on Bioactivity
Replacing the benzyloxy methyl group with smaller alkyl chains (e.g., methyl, prop-2-en-1-yl) reduces steric hindrance but diminishes lipophilicity . For example:
-
1-Methyl analogue (CID 71755757): Higher aqueous solubility (LogP = 1.4) but lower cellular uptake in cancer models .
-
1-(2-Methoxyethyl) analogue (CID 80501711): Balanced solubility/permeability but unstable under oxidative conditions .
The target compound’s benzyl group may optimize blood-brain barrier penetration, making it suitable for central nervous system (CNS) targets .
Research Findings and Future Directions
Knowledge Gaps and Opportunities
-
Pharmacokinetic Profiling: ADMET studies are needed to assess oral bioavailability and metabolic stability.
-
Target Deconvolution: High-throughput screening against kinase or receptor panels could identify lead indications.
-
Analog Optimization: Systematic variation of the N1 substituent may enhance potency or selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume